甲基亮菌酮

描述

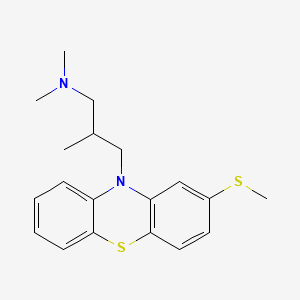

Methyllucidone is a neuroprotective agent and an antioxidant that can be isolated from Lindera erythrocarpa Makino . It inhibits the ROS production, and activates antioxidant signaling pathways that include Nrf-2 and PI3K .

Synthesis Analysis

The synthesis of Methyllucidone has been chemically achieved by various research groups . For instance, Wu et al. utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .科学研究应用

抗氧化特性

甲基亮菌酮已被证实具有显著的抗氧化特性。该化合物有助于减少氧化应激,而氧化应激是多种慢性疾病的常见因素。 它清除自由基的能力使其成为用于预防或治疗由氧化损伤引起的疾病的药物的潜在成分 .

抗炎作用

甲基亮菌酮的抗炎作用已有充分文献记载。它可以抑制由 NF-κB 和 MAPKs 调节的炎症通路,使其成为治疗炎症性疾病的有前景的药物。 它在该领域的应用可能导致新型抗炎药物的开发 .

保肝活性

甲基亮菌酮已显示出保肝作用,表明它可用于保护肝脏免受各种形式的损伤。 这包括对氧化应激是导致因素的肝病的潜在治疗 .

皮肤保护应用

甲基亮菌酮的皮肤保护特性可用于护肤品。 它保护皮肤免受氧化应激和炎症的能力使其成为皮肤病学治疗和化妆品配方中的宝贵成分 .

降血脂作用

甲基亮菌酮的降血脂作用表明其在控制体内脂质水平方面具有潜力。 这种应用在治疗高脂血症等疾病的开发中尤为重要,高脂血症的特点是血液中脂质水平过高 .

美白作用

在化妆品行业,甲基亮菌酮的美白作用可用于开发旨在减少黑色素合成的产品。 这可能导致更安全、更有效的美白霜和治疗方法 .

神经保护机制

甲基亮菌酮表现出神经保护作用,特别是在氧化应激引起的脑神经细胞死亡的背景下。这使其成为治疗阿尔茨海默病、缺血和帕金森病等神经退行性疾病的潜在治疗剂。 它在激活抗氧化信号通路方面的作用在该应用中至关重要 .

信号通路的调节

该化合物调节多种信号通路的能力为其在各种治疗应用中的使用开辟了可能性。 通过影响 Nrf2 激活和抑制细胞凋亡等通路,甲基亮菌酮可能成为需要调节细胞信号的治疗方法的组成部分 .

作用机制

Target of Action

Methyllucidone primarily targets the Nrf-2/HO-1 signaling pathway . It also interacts with PI3K and STAT3 . These targets play crucial roles in various cellular processes, including antioxidant signaling, inflammation regulation, and cell survival .

Mode of Action

Methyllucidone acts as a neuroprotective agent and an antioxidant . It inhibits the production of reactive oxygen species (ROS) and activates antioxidant signaling pathways that include Nrf-2 and PI3K . It also regulates STAT3 activity .

Biochemical Pathways

Methyllucidone affects several biochemical pathways. It upregulates the expression of heme oxygenase 1 (HO-1) and promotes the nuclear translocation of nuclear factor-E2-related factor 2 (Nrf-2), an intracellular antioxidant enzyme, and its transcription factor . Additionally, it involves Akt phosphorylation regulating Nrf-2 . These pathways are crucial for antioxidant signaling and neuroprotection .

Result of Action

Methyllucidone has been shown to significantly enhance the viability of HT-22 cells under glutamate-induced oxidative conditions . This suggests that Methyllucidone has a neuronal mechanism to protect neurons without microglial regulation . It effectively blocks the glutamate effect to increase ROS production .

Action Environment

The action of Methyllucidone can be influenced by various environmental factors. For instance, excessive extracellular glutamate in the central nervous system (CNS) can lower glutathione levels, inhibiting cystine/glutamate transporters, which cause the accumulation of ROS and neuronal cell death . Methyllucidone’s antioxidant effect can help moderate this oxidative damage and maintain cellular redox homeostasis .

安全和危害

Methyllucidone should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

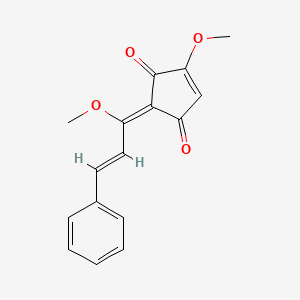

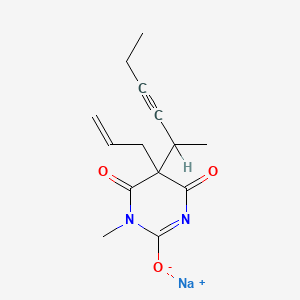

IUPAC Name |

(2Z)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITVJPYUOAZKPN-PBMBQWDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)/C(=C(\C=C\C2=CC=CC=C2)/OC)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)